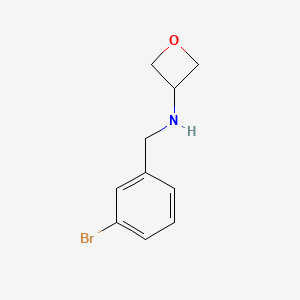

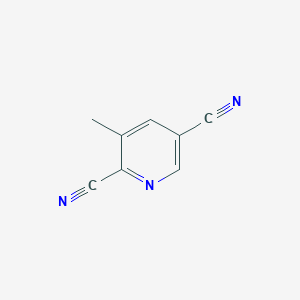

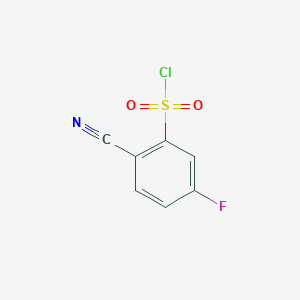

![molecular formula C15H16ClN5O B1455647 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332528-88-7](/img/structure/B1455647.png)

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Vue d'ensemble

Description

1,2,4-Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with three atoms of carbon and two heteroatoms of nitrogen and oxygen . They are known for their diverse biological activities and are used in the development of various therapeutic agents .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitrile oxides . The exact method of synthesis can vary depending on the specific substituents present in the desired compound .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three carbon atoms and two heteroatoms (one oxygen and two nitrogens). The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the conditions and the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structure. For example, they may vary in terms of solubility, melting point, and stability .Applications De Recherche Scientifique

Tautomerism and Structural Studies

Research has explored the tautomerism and structural characteristics of similar compounds, revealing insights into their stability and structural transformations. For instance, the spontaneous transformation products of related compounds have been studied in both crystal and solution, demonstrating the stability of certain tautomers and the reactivity leading to a variety of products under different conditions. These studies provide a foundation for understanding the chemical behavior and potential applications of such compounds in medicinal chemistry and material science (Gubaidullin et al., 2014).

Antimicrobial and Antimycobacterial Activity

The antimicrobial and antimycobacterial activities of derivatives have been a significant area of research. Specific derivatives have been synthesized and screened for their activity against various microbial strains. This line of research is crucial for the development of new therapeutic agents against infectious diseases. For example, nicotinic acid hydrazide derivatives have been evaluated for their antimycobacterial activity, indicating the potential of these compounds in addressing resistant strains of microbes (.. R.V.Sidhaye et al., 2011).

Anticancer Activity

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represents another significant application. The biological activities of these compounds, particularly their anti-inflammatory and anticancer activities, have been investigated, highlighting the importance of the tetrahydropyridine (THP) derivatives in the development of new cancer treatments (Redda & Gangapuram, 2007).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding patterns in closely related compounds provides insights into their structural characteristics, which is vital for the design of compounds with specific properties. Research has detailed the conformations and bonding in derivatives, contributing to the understanding of how structural nuances affect their chemical and physical properties (Sagar et al., 2017).

Corrosion Inhibition

Studies have also focused on the application of aryl pyrazolo pyridines as corrosion inhibitors, demonstrating their effectiveness in protecting metals in corrosive environments. Such research is pivotal for the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Sudheer & Quraishi, 2015).

Safety And Hazards

Orientations Futures

The field of 1,2,4-oxadiazole research is very active, with new compounds being synthesized and tested for various biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for therapeutic use .

Propriétés

IUPAC Name |

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O.ClH/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10;/h2-6,16H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIILMSRSAYXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)